Di(2-isopropylphenyl) sulfide
CAS No.: 474318-29-1
Cat. No.: VC14055362
Molecular Formula: C18H22S
Molecular Weight: 270.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 474318-29-1 |
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Molecular Formula | C18H22S |
Molecular Weight | 270.4 g/mol |
IUPAC Name | 1-propan-2-yl-2-(2-propan-2-ylphenyl)sulfanylbenzene |
Standard InChI | InChI=1S/C18H22S/c1-13(2)15-9-5-7-11-17(15)19-18-12-8-6-10-16(18)14(3)4/h5-14H,1-4H3 |
Standard InChI Key | JZZPVHZAXCYEJX-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=CC=CC=C1SC2=CC=CC=C2C(C)C |
Introduction
Chemical Identity and Structural Features
Di(2-isopropylphenyl) sulfide belongs to the class of diaryl sulfides, characterized by two aryl groups linked via a sulfur atom. Key identifiers include:
Property | Value |
---|---|
CAS Registry Number | 23566-27-0 |
Molecular Formula | |
Molecular Weight | 270.43 g/mol |
Synonyms | Bis(2-isopropylphenyl) sulfide, SCHEMBL4808650, DTXSID70464832 |
The compound’s structure features steric hindrance due to the bulky 2-isopropylphenyl groups, which influence its reactivity and stability .
Synthesis and Manufacturing Routes
Copper-Catalyzed Cross-Coupling
A prominent method for synthes diaryl sulfides involves copper-catalyzed coupling of aryl halides with thiols. For Di(2-isopropylphenyl) sulfide, this could involve:
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Reactants: 2-Iodoisopropylbenzene and 2-isopropylthiophenol.
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Catalyst: Copper(I) iodide (5 mol%) with a diamine ligand.
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Conditions: 80–130°C in polar solvents (e.g., 2-propanol or DMF) .
The general reaction is:
where . Yields for analogous reactions exceed 90% under optimized conditions .
Disulfide Intermediate Route
An alternative pathway utilizes oxidative coupling of thiophenols:
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Step 1: Chlorination of 2-isopropylthiophenol to form bis-[2-isopropylphenyl]disulfide .
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Step 2: Bromination of the disulfide followed by reductive cleavage to yield the monosulfide .
Physicochemical Properties
Limited experimental data exist for Di(2-isopropylphenyl) sulfide, but properties can be inferred from structurally related sulfides:
The bulky aryl groups likely enhance thermal stability compared to aliphatic sulfides .
Applications and Industrial Relevance
Specialty Materials
Di(2-isopropylphenyl) sulfide is classified as a specialty material, suggesting roles in:
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Ligand Design: Bulky sulfides stabilize metal complexes in catalysis .
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Polymer Additives: Sulfides often act as antioxidants or vulcanizing agents .
Future Research Directions
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